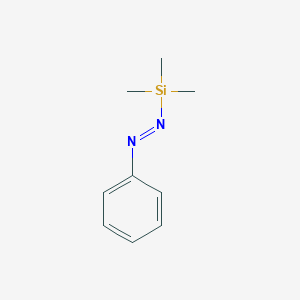

Diazene,phenyl(trimethylsilyl)-

Description

Historical Context and Early Investigations of Organosilyldiazenes

The exploration of organosilyldiazenes, the class of compounds to which Diazene (B1210634), phenyl(trimethylsilyl)- belongs, represents a notable chapter in the annals of organosilicon chemistry. Early investigations into these molecules were driven by a fundamental curiosity about the influence of the bulky and electropositive silyl (B83357) group on the reactivity of the diazene (N=N) functionality.

A significant breakthrough in the synthesis of these compounds was the oxidation of N-phenyl-N′-trimethylsilylhydrazine. rsc.org This method provided a high-yield route to phenyltrimethylsilyldiazene, laying the groundwork for further exploration of its chemical behavior. rsc.org The initial studies were pivotal in understanding the stability and reactivity patterns of these compounds, which differ significantly from their purely organic counterparts.

Significance within Modern Organic Synthesis and Mechanistic Inquiry

Diazene, phenyl(trimethylsilyl)- has emerged as a versatile and powerful tool in the arsenal (B13267) of synthetic organic chemists. Its importance stems from its ability to serve as a precursor to a variety of reactive intermediates, most notably the phenyl anion synthon. rsc.org This has opened up new avenues for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions.

One of the most impactful applications of Diazene, phenyl(trimethylsilyl)- and its derivatives is in the generation of functionalized aryl nucleophiles. acs.org In a transition-metal-free approach, these silyldiazenes react with a desilylating agent, such as potassium trimethylsilanolate, to release an aryl nucleophile with the concurrent loss of dinitrogen gas. acs.org This strategy has proven effective in the arylation of imines, leading to the synthesis of benzhydryl-substituted amines. acs.org The reaction tolerates a wide array of functional groups on the aryl nucleophile, showcasing its broad applicability. acs.org

The diazene-based reagents have also been instrumental in mechanistic inquiries, particularly in understanding the generation and subsequent reactions of transient species. The extrusion of dinitrogen from diazenes, either thermally or photochemically, can produce radical species, which then participate in a variety of synthetic transformations. researchgate.net This fundamental process has been harnessed in complex natural product synthesis. researchgate.net

Furthermore, the chemistry of Diazene, phenyl(trimethylsilyl)- is part of a broader trend in modern organic synthesis that seeks to develop new and efficient synthetic methodologies. nih.gov The development of novel reagents and reactions is crucial for accessing complex molecular architectures and for advancing fields such as medicinal chemistry and materials science. nih.govnih.gov The unique reactivity of organoselenium and organosilicon compounds, for instance, has led to innovative strategies for constructing carbo- and heterocyclic systems. mdpi.com

The table below summarizes key properties and identifiers for Diazene, phenyl(trimethylsilyl)-.

| Property | Value |

| Chemical Formula | C9H14N2Si |

| Molecular Weight | 178.3064 g/mol |

| CAS Registry Number | 17881-28-6 |

Structure

2D Structure

3D Structure

Properties

CAS No. |

17881-28-6 |

|---|---|

Molecular Formula |

C9H14N2Si |

Molecular Weight |

178.31 g/mol |

IUPAC Name |

phenyl(trimethylsilyl)diazene |

InChI |

InChI=1S/C9H14N2Si/c1-12(2,3)11-10-9-7-5-4-6-8-9/h4-8H,1-3H3 |

InChI Key |

YIJCWHMUQPKHEP-UHFFFAOYSA-N |

SMILES |

C[Si](C)(C)N=NC1=CC=CC=C1 |

Canonical SMILES |

C[Si](C)(C)N=NC1=CC=CC=C1 |

Synonyms |

Diazene,phenyl(trimethylsilyl)- |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Diazene,phenyl Trimethylsilyl and Its Structural Analogues

Preparative Routes for Diazene (B1210634), phenyl(trimethylsilyl)-

Oxidation of N-Phenyl-N'-trimethylsilylhydrazine Precursors

A primary and effective method for the synthesis of Diazene, phenyl(trimethylsilyl)- involves the oxidation of N-Phenyl-N'-trimethylsilylhydrazine. rsc.org High yields of the target compound can be achieved using oxidants such as dimethyl azodicarboxylate. rsc.org Another established protocol utilizes di-tert-butylazodicarboxylate as an oxidant, which facilitates a fast and mild dehydrogenation of the corresponding silylhydrazine precursor. acs.orgx-mol.com This oxidative approach has proven to be a general and efficient route to various N-aryl-N'-silyldiazenes. acs.orgx-mol.com

These silyldiazenes are notable for their stability and distinct colors, which can range from blue to purple. acs.orgx-mol.com The synthesis is often carried out under conditions that are mild and allow for a rapid reaction, making it a practical choice for laboratory-scale preparations. acs.orgx-mol.com

Generalizability to Alkyl- and Aryl-Trimethylsilyldiazenes

The oxidative dehydrogenation method is not limited to the phenyl derivative but can be generalized for the synthesis of a variety of N-aryl-N'-silyldiazenes. acs.orgx-mol.com This versatility allows for the preparation of a library of silyldiazenes with different aryl substituents. acs.orgx-mol.com While the synthesis of N-aryl-N'-silyldiazenes is well-established, the preparation of their alkyl counterparts is also of significant interest in organosilicon chemistry. organic-chemistry.orgchemistryviews.org General methods for synthesizing alkylsilanes often involve the reaction of alkyl halides or triflates with silyl (B83357) lithium reagents, a process that can proceed without the need for a transition metal catalyst. organic-chemistry.orgchemistryviews.org

Development of Precursors and Reagents for Silyldiazene Formation

The synthesis of N-aryl-N'-silyldiazenes begins with the preparation of the corresponding N-aryl-N'-silylhydrazine precursors. acs.org These precursors are typically synthesized from aryl hydrazines. nih.gov The availability and stability of these precursors are crucial for the successful formation of the final silyldiazene products.

N-aryl-N'-silyldiazenes themselves have been developed as valuable reagents in organic synthesis, serving as diazenyl anion equivalents. nih.gov They can be employed in palladium-catalyzed cross-coupling reactions with a wide range of (hetero)aryl bromides to produce non-symmetric azoarenes with high yields and excellent functional group tolerance. nih.gov This method avoids the formation of undesired biaryl products as there is minimal loss of dinitrogen under the optimized reaction conditions. nih.gov

Furthermore, these silyldiazenes act as masked aryl nucleophiles. nih.govresearchgate.net Through activation with a Lewis base, such as an alkali metal silanolate, they can release highly reactive aryl alkali metals. nih.govresearchgate.net This process involves desilylation and the loss of dinitrogen gas. nih.gov The generated aryl nucleophiles can then participate in various reactions, including the arylation of carbonyl and carboxyl compounds. nih.govresearchgate.net

Emerging Synthetic Strategies for N-Aryl-N'-Silyldiazenes

Recent advancements have focused on the in situ generation and reaction of aryl nucleophiles from N-aryl-N'-silyldiazenes. A notable strategy involves an autocatalytic cycle for carbonyl arylation. nih.gov This method uses catalytic amounts of Lewis basic alkali metal silanolates to initiate the release of the aryl nucleophile from the silyldiazene. nih.gov The in situ generated aryl nucleophile then adds to a carbonyl compound, forming an alkali metal alkoxide which, in turn, promotes further degradation of the diazene reagent, thus propagating the catalytic cycle. nih.gov

This approach offers a mild and efficient way to generate functionalized aryl nucleophiles that are compatible with a broad range of electrophilic substituents. nih.gov A transition-metal-free protocol has also been reported for the arylation of aldimines using this methodology. acs.org The aryl nucleophiles are released from the silicon-protected aryl-substituted diazenes through desilylation with potassium trimethylsilanolate, accompanied by the loss of dinitrogen. acs.org

Reactivity and Fundamental Mechanistic Investigations of Diazene,phenyl Trimethylsilyl

Carbanion Synthon Generation via Diazene (B1210634), phenyl(trimethylsilyl)-

The generation of carbon anions from diazene intermediates is a significant process in organic synthesis. rsc.org Compounds that can readily form a diazene intermediate are potential sources for carbanion synthons. rsc.org Due to the high heat of formation of molecular nitrogen, diazene precursors are expected to generate highly reactive anions under mild conditions. rsc.org Diazene, phenyl(trimethylsilyl)- has been identified as such a compound, capable of producing the phenyl anion synthon. rsc.org

Formation and Trapping of the Phenyl Anion Synthon

Diazene, phenyl(trimethylsilyl)- is synthesized in high yield (90%) through the oxidation of N-phenyl-N'-trimethylsilylhydrazine using dimethyl azodicarboxylate. rsc.orgrsc.org The subsequent generation of the phenyl anion synthon is a straightforward process. rsc.org When Diazene, phenyl(trimethylsilyl)- is treated with a relatively weak base like sodium methoxide (B1231860) in tetrahydrofuran (B95107) (THF), it rapidly decomposes with the evolution of nitrogen gas, yielding the synthetic equivalent of the phenyl anion. rsc.orgrsc.org

This highly reactive phenyl anion can be "trapped" in situ by various electrophiles, particularly carbonyl compounds. rsc.org This demonstrates one of the mildest known methods for generating a carbanion synthon. rsc.org For instance, the reaction with benzaldehyde (B42025) produced benzhydrol in a 65% yield. rsc.org The versatility of this method has been shown by trapping the anion with several different ketones. rsc.org

Table 1: Trapping of the Phenyl Anion Synthon with Carbonyl Compounds rsc.org

| Trapping Agent (Carbonyl Compound) | Product | Yield (%) |

| Benzaldehyde | Benzhydrol | 65 |

| Fluorenone | 9-Phenylfluoren-9-ol | 65 |

| Benzophenone | Triphenylmethanol | 30 |

| Cyclohexanone | 1-Phenylcyclohexan-1-ol | 13 |

Yields are based on the starting carbonyl compound and have not been optimized. rsc.org

Mechanistic Parallels with Wolff-Kishner and Bamford-Stevens Reactions

The generation of a carbanion from a diazene intermediate is a key mechanistic feature shared with other well-known organic reactions, notably the Wolff-Kishner and Bamford-Stevens reactions. rsc.org

Wolff-Kishner Reaction: In the classical Wolff-Kishner reduction, a ketone or aldehyde is converted to its hydrazone, which is then treated with a strong base at high temperatures. yale.edu This generates a resonance-stabilized anion that is protonated on carbon to form a diimide intermediate. yale.edu This diimide then loses nitrogen to produce the fully reduced alkane. yale.edu The initial deprotonation of the hydrazone to create a carbanionic species is analogous to the base-induced formation of the phenyl anion from Diazene, phenyl(trimethylsilyl)-. rsc.orgyale.edu

Bamford-Stevens Reaction: This reaction involves the treatment of tosylhydrazones with a strong base to yield alkenes. wikipedia.orgorganic-chemistry.org The mechanism proceeds through the formation of a diazo compound intermediate. wikipedia.orgorganic-chemistry.org Depending on the solvent, this diazo intermediate can decompose to form either a carbenium ion (in protic solvents) or a carbene (in aprotic solvents). wikipedia.org The initial step, the base-mediated formation of an intermediate that subsequently loses nitrogen, provides a clear mechanistic parallel to the decomposition of Diazene, phenyl(trimethylsilyl)-. rsc.orgwikipedia.org

Radical Pathways and Dinitrogen Extrusion Processes

Diazenes can undergo decomposition through radical pathways, typically initiated by thermal or photochemical conditions, in a process known as dinitrogen extrusion. rhhz.netresearchgate.net This process generates biradical species that can participate in various synthetic transformations. researchgate.net

Generation of Biradical Species from Diazene Precursors

The extrusion of dinitrogen from diazenes can occur via two main pathways to generate carbon-based biradicals. rhhz.net One pathway involves the simultaneous cleavage of both C-N bonds. rhhz.net The second is a stepwise scission that proceeds through a diazinyl radical intermediate. rhhz.net Unsymmetrical diazene compounds are thought to favor the stepwise scission process. rhhz.net The resulting biradical is highly reactive and can be harnessed to form new chemical bonds, including the construction of sterically hindered carbon centers. rhhz.net

Reaction Modes: Ring Contraction, Homo/Hetero-Dimerization, and Cycloaddition

The biradical species generated from diazene decomposition can undergo several distinct reaction modes, demonstrating their synthetic utility. researchgate.net

Ring Contraction: Cyclic 1,2-diazenes are known to eliminate nitrogen upon heating or UV irradiation, leaving behind carbon-centered radicals that can combine to form a new C-C bond, often resulting in a smaller ring. researchgate.net For example, this strategy has been used for the contractive synthesis of multisubstituted cyclobutanes from larger pyrrolidine (B122466) precursors. researchgate.net

Homo/Hetero-Dimerization: The radical fragments produced after nitrogen extrusion can couple with each other. This can involve the coupling of two identical fragments (homo-dimerization) or different fragments (hetero-dimerization) to forge new C-C bonds. researchgate.net

Cycloaddition: A notable application of biradicals from diazenes is their use in trimethylenemethane (TMM)-diyl cycloadditions, which have been applied in the synthesis of complex natural products. rhhz.netresearchgate.net

While these radical pathways offer powerful synthetic tools, they can also be subject to competing reactions, such as radical abstraction, which can lead to the formation of undesired alkene byproducts. rhhz.net

N-N Bond Reactivity and Transformations

The N-N bond in diazenes and related compounds is the central feature governing their reactivity. Phenyldiazene (B1210812), the first monosubstituted diazene to be observed directly, exhibits unusual chemical properties stemming from this bond. researchgate.net It is highly reactive and undergoes a clean bimolecular reaction with itself, producing benzene (B151609) and nitrogen gas. researchgate.net

The transformation of the N-N single bond in precursors to the N=N double bond of a diazene is a critical step in their synthesis. For example, the dehydrogenation of the NH-NH bond in diaziridines is a key transformation for creating the N=N double bond found in 3H-diazirines. mdpi.com This oxidation is often accomplished using reagents like silver oxide or iodine in the presence of a base. mdpi.com This highlights the accessibility of the N-N bond to oxidative transformations to form the azo group characteristic of diazenes. mdpi.com

Cleavage Mechanisms in Organometallic Complexes

There is a notable lack of specific studies detailing the cleavage mechanisms of Diazene, phenyl(trimethylsilyl)- when it interacts with organometallic complexes. Research on related but distinct molecules, such as bis(trimethylsilyl)acetylene (B126346), shows that silylated compounds can engage in complex reactions with transition metal centers, including oxidative cleavage and cycloadditions. For instance, zirconocene (B1252598) and titanocene (B72419) complexes of bis(trimethylsilyl)acetylene undergo various transformations. Still, direct analogies and specific mechanistic pathways for the diazene counterpart are not documented.

Reductive Transformations to Hydrazine (B178648) Derivatives

The transformation of Diazene, phenyl(trimethylsilyl)- back to its corresponding hydrazine derivative, N-phenyl-N'-trimethylsilylhydrazine, is the reverse of its synthesis. While the synthesis via oxidation is reported, rsc.org specific studies focusing on the controlled reduction of the diazene N=N bond to the N-N single bond of the hydrazine are not detailed in the available literature. General reduction methods for other classes of nitrogen-containing compounds, such as the use of glucose for azoxybenzenes or photocatalysis for hydrazides, exist but have not been specifically applied to or documented for Diazene, phenyl(trimethylsilyl)-.

Influence of the Trimethylsilyl (B98337) Group on Reactivity

The trimethylsilyl (TMS) group is a well-known bulky and chemically significant functional group that can dramatically influence a molecule's reactivity. nih.gov However, specific investigations into its role in the context of Diazene, phenyl(trimethylsilyl)- are sparse.

Role in Silyl (B83357) Radical Chemistry and (TMS)3SiH Analogies

Tris(trimethylsilyl)silane, (TMS)3SiH or TTMSS, is a well-established reagent in radical chemistry, valued for its ability to generate the tris(trimethylsilyl)silyl radical. This radical is known for its high reactivity and low selectivity in addition reactions to alkenes and its efficiency in hydrogen abstraction. mdpi.comnih.gov

While the outline suggests an analogy between the reactivity of Diazene, phenyl(trimethylsilyl)- and (TMS)3SiH, there is no direct evidence in the available literature that Diazene, phenyl(trimethylsilyl)- serves as a precursor for silyl radicals under typical conditions like photolysis or thermolysis. Such a role would imply the cleavage of the N-Si bond to generate a trimethylsilyl radical, a process that has not been documented for this specific molecule.

Silyl Group Transfer and its Impact on Reaction Stereochemistry and Selectivity

Silyl group transfers are fundamental reactions in organosilicon chemistry. The migration of a silyl group can be a key step in many synthetic transformations, often influencing the stereochemical outcome. For example, the choice of solvent and base can significantly affect the stereoselectivity of reactions involving silyl groups. However, specific studies detailing the transfer of the trimethylsilyl group from the nitrogen atom of Diazene, phenyl(trimethylsilyl)- to other substrates, and the resulting impact on reaction stereochemistry and selectivity, could not be found in the reviewed sources.

Applications of Diazene,phenyl Trimethylsilyl in Contemporary Organic Synthesis

Carbon-Carbon Bond Formation Strategies

The construction of carbon-carbon bonds is a cornerstone of organic synthesis. Diazene (B1210634), phenyl(trimethylsilyl)- offers unique pathways to achieve this, primarily through its function as a precursor to a phenyl anion synthon.

A significant application of Diazene, phenyl(trimethylsilyl)- is its role as a synthetic equivalent (synthon) of a phenyl anion. This transformation is notable for its remarkably mild conditions. The generation of the phenyl anion synthon is achieved by treating the diazene with a relatively weak base, such as sodium methoxide (B1231860), in a solvent like tetrahydrofuran (B95107) (THF). The driving force for this reaction is the immense heat of formation of nitrogen gas, which is liberated in the process, allowing for the generation of a highly reactive phenyl anion equivalent under conditions that are much gentler than those required for traditional organometallic reagents like phenyllithium (B1222949) or phenylmagnesium bromide.

This generated phenyl anion can be trapped in situ by various electrophilic carbonyl compounds. Research has demonstrated successful addition reactions with a range of aldehydes and ketones. For instance, when Diazene, phenyl(trimethylsilyl)- was added to a mixture of sodium methoxide and benzaldehyde (B42025) in THF, the diazene's characteristic blue color vanished rapidly with gas evolution, yielding benzhydrol in good yield. This method provides a valuable alternative for introducing a phenyl group onto a carbonyl carbon.

The scope of this reaction has been explored with several carbonyl compounds, showcasing its utility. The yields, while moderate in some cases, underscore the principle of this mild C-C bond-forming strategy.

Table 1: Carbonyl Addition Reactions Using the Phenyl Anion Synthon from Diazene, phenyl(trimethylsilyl)-

| Carbonyl Substrate | Addition Product | Yield (%) |

| Benzaldehyde | Benzhydrol | 65 |

| Fluorenone | 9-Phenyl-9H-fluoren-9-ol | 65 |

| Benzophenone | Triphenylmethanol | 30 |

| Cyclohexanone | 1-Phenylcyclohexan-1-ol | 13 |

While diazenes can be precursors to radical species, the application of Diazene, phenyl(trimethylsilyl)- specifically for intermolecular and intramolecular carbon-carbon bond construction via radical processes is not extensively documented in the reviewed scientific literature. The primary reported reactivity for this compound centers on its use as an anion synthon or as a nitrogen source in cycloadditions.

Heterocyclic Compound Synthesis

Heterocyclic structures are fundamental to pharmaceuticals, natural products, and materials science. Diazene, phenyl(trimethylsilyl)- and related diazene derivatives serve as valuable building blocks in the synthesis of important heterocyclic systems like pyrroles and pyrazolines.

A notable advancement in heterocyclic synthesis is the titanium-catalyzed formal [2+2+1] reaction of alkynes and diazenes for the oxidative synthesis of polysubstituted pyrroles. This multicomponent reaction provides an efficient route to these structurally important heterocycles, which can often be challenging to prepare. In this process, a titanium catalyst facilitates the coupling of two alkyne molecules with a diazene, which acts as the nitrogen atom source for the resulting pyrrole (B145914) ring.

The proposed mechanism involves a Ti(II)/Ti(IV) redox catalytic cycle. An azatitanacyclobutene intermediate is first formed from a [2+2] cycloaddition of an alkyne and a titanium imido species. This intermediate then undergoes a second alkyne insertion, followed by reductive elimination to release the pyrrole product and regenerate a Ti(II) species. The catalytic cycle is completed by the reoxidation of the Ti(II) species to the active Ti(IV) imido complex via the disproportionation of a diazene-Ti(II) complex. This catalytic approach represents a powerful strategy for assembling complex pyrroles from simple precursors.

The use of Diazene, phenyl(trimethylsilyl)- as a 1,3-dipole in cycloaddition reactions to form pyrazolines is not a well-established application. Typically, pyrazoline synthesis via 1,3-dipolar cycloaddition employs diazoalkanes or nitrile imines as the 1,3-dipolar component. The structural nature of Diazene, phenyl(trimethylsilyl)- (an azo compound) does not lend itself to functioning as a standard 1,3-dipole for this particular transformation.

Metal-Catalyzed Transformations Involving Diazene, phenyl(trimethylsilyl)- or Related Diazene Derivatives

Metal catalysis unlocks novel reactivity pathways for organic substrates. Diazenes, including derivatives like Diazene, phenyl(trimethylsilyl)-, are effective partners in various metal-catalyzed transformations, most notably in the synthesis of heterocyclic compounds.

The titanium-catalyzed synthesis of pyrroles from alkynes and diazenes stands as a key example in this category. This reaction highlights the ability of an early transition metal like titanium to mediate a formal [2+2+1] cycloaddition, a process analogous to the well-known Pauson-Khand reaction for cyclopentenone synthesis. The diazene is crucial for the catalytic turnover, as it facilitates the reoxidation of the low-valent titanium species required to perpetuate the cycle. The scarcity of such redox catalytic cycles involving early transition metals makes this transformation particularly significant. This methodology demonstrates the potential of using simple, readily available diazenes in complex, metal-driven synthetic routes.

Redox Catalysis in Diazene-Mediated Reactions (e.g., Ti(II)/Ti(IV) Cycling)

The development of catalytic processes using earth-abundant and non-toxic metals like titanium is a central goal in sustainable chemistry. ubc.ca However, a significant challenge with early transition metals is their tendency to exist in high oxidation states, making catalytic redox cycles difficult. nih.gov Recent discoveries have demonstrated that aryl diazenes can facilitate such cycles, specifically the Ti(II)/Ti(IV) redox couple, enabling novel oxidative nitrene transfer reactions. ubc.ca

A prominent example is the titanium-catalyzed formal [2+2+1] multicomponent reaction of alkynes and aryl diazenes to produce polysubstituted pyrroles. uq.edu.aubohrium.com This reaction is a rare instance of catalytic oxidative C-N bond formation using a group 4 early transition metal. bohrium.com The key to the catalytic turnover is the ability of the diazene to act as an oxidant to regenerate the active catalyst. uq.edu.au

The mechanism proceeds through a formal Ti(II)/Ti(IV) redox catalytic cycle. uq.edu.aubohrium.com The process is initiated by a Ti(IV) imido complex, which undergoes a [2+2] cycloaddition with an alkyne to form an azatitanacyclobutene intermediate. nih.govuq.edu.au This intermediate then inserts a second alkyne molecule, leading to an azatitanacyclohexadiene. nih.gov Subsequent reductive elimination yields the pyrrole product and a Ti(II) species. uq.edu.au The crucial step for catalysis is the reoxidation of this Ti(II) species back to the active Ti(IV) imido complex. This is achieved through the disproportionation of an η²-diazene-Ti(II) complex, where the diazene effectively serves as the nitrene source and oxidant, cleaving its N=N bond and allowing the catalytic cycle to continue. uq.edu.aubohrium.com

Table 1: Key Steps in Ti(II)/Ti(IV) Redox Catalysis for Pyrrole Synthesis

| Step | Reactants | Intermediate/Product | Role of Diazene |

| 1. Cycloaddition | Ti(IV) Imido + Alkyne | Azatitanacyclobutene | Precursor to Ti(IV) Imido |

| 2. Insertion | Azatitanacyclobutene + Alkyne | Azatitanacyclohexadiene | - |

| 3. Reductive Elimination | Azatitanacyclohexadiene | Pyrrole + Ti(II) Species | - |

| 4. Reoxidation | Ti(II) Species + Aryl Diazene | Ti(IV) Imido | Oxidant for Ti(II) regeneration |

Directed C-H Activation Utilizing Diazene Moieties as Directing Groups

Carbon-hydrogen (C-H) activation is a powerful strategy in organic synthesis that allows for the direct functionalization of otherwise inert C-H bonds, streamlining synthetic routes. nih.gov A key approach in achieving regioselectivity in these reactions is the use of directing groups, which position a metal catalyst near a specific C-H bond through coordination. nih.gov The azo group, the core functional moiety of diazenes, has been successfully employed as a directing group in this context. rsc.org

The diazene moiety can guide transition metal catalysts to effect transformations at the ortho-position of an attached aryl ring. For instance, a palladium(II)-catalyzed alkoxylation of azobenzene (B91143) derivatives has been demonstrated. rsc.org In this reaction, the azo group coordinates to the palladium catalyst, directing the C-H activation and subsequent alkoxylation to the ortho-C-H bond of the phenyl ring. This method is applicable to both primary and secondary alcohols as the alkoxylation reagents. rsc.org Similarly, the diazene directing group has been utilized for the palladium-catalyzed direct C-H bond sulfonylation of azobenzenes with arylsulfonyl chlorides. rsc.org These examples showcase the utility of the diazene moiety as a reliable directing group for achieving highly regioselective C-H functionalization.

Table 2: Diazene-Directed C-H Functionalization

| Directing Group | Catalyst | Reaction Type | Coupling Partner | Site of Functionalization |

| Azo (Diazene) | Palladium(II) | Alkoxylation | Alcohols (Primary & Secondary) | Ortho C-H of Phenyl Ring |

| Azo (Diazene) | Palladium(II) | Sulfonylation | Arylsulfonyl Chlorides | Ortho C-H of Phenyl Ring |

Asymmetric Catalysis in Diazene-Derived Reactions

Asymmetric catalysis is a cornerstone of modern chemistry, enabling the synthesis of chiral molecules with a specific "handedness" (enantioselectivity). youtube.com This is particularly crucial in the pharmaceutical industry, where often only one enantiomer of a drug is therapeutically active. youtube.com The nitrogen-nitrogen double bond of diazenes has been exploited as a reactive partner in asymmetric cycloaddition reactions to generate valuable chiral heterocyclic compounds. nih.gov

A notable advancement is the phosphine-catalyzed asymmetric [3+2] cycloaddition of diazenes with Morita-Baylis-Hillman (MBH) carbonates. nih.govacs.org This reaction provides a highly efficient route to chiral dihydropyrazoles. nih.gov In this process, a chiral phosphine (B1218219) catalyst is employed to control the stereochemical outcome of the reaction. nih.govacs.org The reaction proceeds under mild conditions and tolerates a variety of MBH carbonates and diazenes, consistently affording the desired chiral dihydropyrazole products in high yields and with excellent enantioselectivities. nih.govacs.org This method represents a significant development in chiral phosphine catalysis, as it was the first to investigate the use of a nitrogen-nitrogen double bond in this context. nih.gov

Table 3: Asymmetric [3+2] Cycloaddition of Diazenes

| Reactant 1 | Reactant 2 | Catalyst Type | Product | Enantioselectivity |

| Diazene | Morita-Baylis-Hillman (MBH) Carbonate | Chiral Phosphine | Chiral Dihydropyrazole | High (Excellent ee) |

Computational and Theoretical Investigations of Diazene,phenyl Trimethylsilyl

Electronic Structure Characterization

The arrangement of electrons within a molecule dictates its physical and chemical properties. For Diazene (B1210634), phenyl(trimethylsilyl)-, computational methods can elucidate the distribution of electron density and the nature of its molecular orbitals, which are fundamental to its reactivity.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. nih.gov The energy and spatial distribution of these orbitals in Diazene, phenyl(trimethylsilyl)- are key to understanding its behavior as either a nucleophile or an electrophile.

The HOMO represents the region of highest electron density and is associated with the molecule's ability to donate electrons. thieme-connect.com For Diazene, phenyl(trimethylsilyl)-, the HOMO is expected to be a non-bonding (n) orbital primarily localized on the nitrogen atoms of the diazene (–N=N–) group. The presence of the electron-donating trimethylsilyl (B98337) group would further raise the energy of this orbital, making it more available for reaction with electrophiles.

Conversely, the LUMO is the lowest energy orbital capable of accepting electrons and dictates the molecule's electrophilic character. thieme-connect.com In this molecule, the LUMO is anticipated to be a π-antibonding (π*) orbital associated with the phenyl ring's aromatic system.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. thieme-connect.com A smaller gap suggests that the molecule can be more easily excited and is generally more reactive. Theoretical calculations can provide precise energy values for these orbitals, allowing for quantitative predictions of reactivity. For instance, the interaction with an electrophile would be governed by the HOMO of the diazene, while a reaction with a nucleophile would target the LUMO of the phenyl ring.

| Orbital | Representative Energy (eV) | Probable Localization | Implication for Reactivity |

| LUMO | -1.1 | Phenyl Ring (π* system) | Site for nucleophilic attack |

| HOMO | -6.8 | Diazene Group (n-orbitals) | Site for electrophilic attack |

| Energy Gap | 5.7 | Indicator of kinetic stability | |

| Note: The values in this table are illustrative examples based on typical computational results for similar aromatic azo compounds and are intended to represent the relative energies and localizations. |

The distribution of electrical charge within Diazene, phenyl(trimethylsilyl)- is inherently uneven due to the differing electronegativities of the carbon, nitrogen, and silicon atoms. Computational methods, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis, can assign partial atomic charges, revealing the electronic landscape of the molecule.

It is expected that the nitrogen atoms of the diazene moiety bear a partial negative charge due to their high electronegativity. The silicon atom of the trimethylsilyl group, being less electronegative than the nitrogen it is attached to, would carry a partial positive charge. The phenyl ring's carbon atoms would have a more complex charge distribution, influenced by the electron-withdrawing nature of the attached diazene group. These charge distributions are critical for understanding intermolecular interactions, such as solvation and the initial approach of reactants.

Quantum Chemical Calculations

A range of quantum chemical methods can be applied to study Diazene, phenyl(trimethylsilyl)-, each offering a different balance of computational cost and accuracy. These methods are essential for obtaining detailed information on the molecule's geometry, stability, and spectral properties.

Density Functional Theory (DFT) has become a primary tool in computational chemistry for its ability to provide accurate results for medium to large-sized molecules at a manageable computational cost. For Diazene, phenyl(trimethylsilyl)-, DFT calculations are ideally suited for geometry optimization, which involves finding the lowest energy arrangement of atoms.

These calculations can determine precise bond lengths, bond angles, and dihedral angles for the molecule's most stable conformers, such as the E (trans) and Z (cis) isomers around the N=N double bond. By calculating the potential energy landscape as a function of key dihedral angles (e.g., rotation around the Ph–N and N–Si bonds), DFT can identify all stable conformers and the energy barriers that separate them. This information is invaluable for understanding the molecule's dynamic behavior and the relative populations of different isomers at thermal equilibrium. Functionals like B3LYP paired with basis sets such as 6-31G(d,p) are commonly employed for these types of investigations.

| Parameter | Representative Optimized Value (E-isomer) |

| Bond Lengths (Å) | |

| N=N | 1.25 |

| C-N | 1.43 |

| N-Si | 1.76 |

| Bond Angles (º) | |

| C-N=N | 114.0 |

| N=N-Si | 115.0 |

| Dihedral Angles (º) | |

| C-C-N=N | 180.0 |

| Note: The values in this table are representative of typical geometric parameters for silyl-diazenes and are for illustrative purposes. |

While DFT excels at describing the electronic ground state, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating electronic excited states. This is particularly relevant for understanding the ultraviolet-visible (UV-Vis) absorption spectrum of Diazene, phenyl(trimethylsilyl)-. The NIST database records a UV-Vis spectrum for this compound, providing experimental data for comparison.

TD-DFT calculations can predict the vertical excitation energies corresponding to electronic transitions from the ground state to various excited states. It also provides the oscillator strength for each transition, which relates to the intensity of the corresponding absorption band. By simulating the UV-Vis spectrum, TD-DFT can help assign the observed spectral features to specific electronic transitions, such as the n → π* transition of the azo group and the π → π* transitions of the phenyl ring. Careful selection of the functional is important, as standard functionals can sometimes struggle with describing charge-transfer excitations.

Beyond DFT, other computational methods offer different advantages. Ab initio methods, which are derived directly from theoretical principles without empirical parameters, can provide very high accuracy. Methods like Møller-Plesset perturbation theory (MP2) could be used to obtain benchmark energies for the different conformers of Diazene, phenyl(trimethylsilyl)-, serving as a reference to validate the results from more cost-effective DFT methods.

On the other end of the spectrum, semi-empirical methods are significantly faster than DFT or ab initio calculations because they use parameters derived from experimental data. While less accurate, they are highly efficient for exploring the conformational space of a molecule. A semi-empirical method could be used to perform an initial broad search for stable conformers, with the most promising candidates then being re-optimized using more rigorous DFT or ab initio calculations. These methods can also be used to estimate thermochemical properties such as the heat of formation.

Mechanistic Elucidation through Computational Modeling

Computational modeling serves as a powerful tool for elucidating the complex reaction mechanisms of silyl-substituted diazenes. While detailed mechanistic studies specifically targeting Diazene, phenyl(trimethylsilyl)- are not extensively documented in publicly available research, the computational investigation of related silyldiazenes and analogous compounds provides a framework for understanding their potential reactive pathways.

Theoretical studies on the reactions of silylenes, which can be precursors or products in silyldiazene chemistry, reveal the complexity of potential energy surfaces. For instance, investigations into the interaction of silylenes with dienes show that the initial step is often the formation of a silirane, a three-membered ring containing silicon. researchgate.net The subsequent pathways and stability of intermediates are highly dependent on the substituents on the silicon atom. researchgate.net

In the context of Diazene, phenyl(trimethylsilyl)-, potential reaction pathways for investigation would include thermal or photochemical decomposition, nucleophilic attack at the silicon or nitrogen atoms, and cycloaddition reactions. The thermal decomposition of related organosilanes, such as phenylsilanes, has been a subject of kinetic studies, which often propose mechanisms involving radical intermediates or direct molecular eliminations. dtic.mil For example, the pyrolysis of monophenylsilane suggests a mechanism that could involve the formation of phenyl radicals, which subsequently abstract hydrogen to form benzene (B151609). dtic.mil Computational modeling of such pathways for Diazene, phenyl(trimethylsilyl)- would involve mapping the potential energy surface to identify the lowest energy routes for bond cleavage (e.g., N-Si, N-N, or N-C bonds).

Transition State Characterization and Reaction Pathway Analysis

The characterization of transition states is fundamental to understanding reaction kinetics and mechanisms. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. wikipedia.org Computational methods, particularly Density Functional Theory (DFT), are instrumental in locating and characterizing these transient structures. numberanalytics.com

For Diazene, phenyl(trimethylsilyl)-, a key aspect of its reactivity is the nature of the N=N double bond and the influence of the phenyl and trimethylsilyl substituents. DFT calculations have been employed to study the properties of a series of azo-compounds with the general formula R¹N=NR², where R¹ and R² can be hydrogen, methyl, phenyl, silyl (B83357), and trimethylsilyl groups. These studies provide insights into the electronic structure and how it is affected by substitution, which is a crucial precursor to understanding transition states. The geometry (cis- vs. trans-isomerism) is a significant factor, with computational methods being able to predict the properties of each isomer.

The table below presents calculated NMR parameters for compounds related to Diazene, phenyl(trimethylsilyl)-, which reflect the ground-state electronic environment. Differences in these parameters between isomers or upon substitution provide clues about the electronic perturbations that would influence transition state geometries and energies.

| Compound Structure | Computational Method | Calculated Parameter | Value |

|---|---|---|---|

| trans-PhN=NSiMe₃ | DFT (B3LYP/6-311+G(d,p)) | δ(¹⁵N) | Data not specified in search results |

| cis-PhN=NSiMe₃ | DFT (B3LYP/6-311+G(d,p)) | δ(¹⁵N) | Data not specified in search results |

| trans-Me₃SiN=NSiMe₃ | DFT (B3LYP/6-311+G(d,p)) | δ(¹⁵N) | Data not specified in search results |

Free Energy Simulations and Kinetic Studies of Diazene Transformations

Free energy simulations and computational kinetic studies provide quantitative predictions of reaction rates and equilibria. These calculations build upon the characterization of stationary points (reactants, products, intermediates, and transition states) on the potential energy surface by incorporating thermodynamic contributions such as zero-point vibrational energy, thermal energy, and entropy to calculate the Gibbs free energy of activation (ΔG‡) and reaction (ΔG_rxn). bath.ac.uklibretexts.org

The rate constant (k) of a reaction can be estimated using Transition State Theory (TST), as expressed by the Eyring equation, which relates k to ΔG‡. bath.ac.uk

For transformations involving Diazene, phenyl(trimethylsilyl)-, such as thermal decomposition, computational kinetic studies would be invaluable. For instance, the thermal decomposition of phenylsilanes has been studied experimentally, yielding activation energies and frequency factors. dtic.mil A computational study on Diazene, phenyl(trimethylsilyl)- would aim to reproduce these kinetic parameters from first principles.

The general workflow for such a study would involve:

Proposing Reaction Mechanisms: Based on chemical intuition and literature on analogous systems, plausible decomposition pathways are proposed. For Diazene, phenyl(trimethylsilyl)-, this could include homolytic cleavage to form radicals or concerted extrusion of nitrogen gas.

Locating Stationary Points: Using a method like DFT, the geometries of the reactant, transition states, intermediates, and products for each proposed pathway are optimized.

Calculating Free Energies: Vibrational frequency calculations are performed for each stationary point to confirm its nature (minimum or first-order saddle point) and to compute the thermal and entropic contributions to the Gibbs free energy.

Determining Rate-Limiting Steps: By comparing the free energy barriers (ΔG‡) for each step in the proposed mechanisms, the rate-limiting step can be identified.

The table below illustrates the kind of data that would be generated from a computational kinetic study of a hypothetical unimolecular decomposition of Diazene, phenyl(trimethylsilyl)-.

| Reaction Pathway | Rate-Limiting Transition State | Calculated ΔH‡ (kcal/mol) | Calculated ΔS‡ (cal/mol·K) | Calculated ΔG‡ (kcal/mol) at 298 K |

|---|---|---|---|---|

| Pathway A: N₂ Extrusion | TS_A | Value_A1 | Value_A2 | Value_A3 |

| Pathway B: Si-N Cleavage | TS_B | Value_B1 | Value_B2 | Value_B3 |

Note: The values in this table are hypothetical and serve to illustrate the output of a computational kinetic study, as specific data for Diazene, phenyl(trimethylsilyl)- were not found.

Such computational investigations provide deep insights into the factors controlling the reactivity and stability of Diazene, phenyl(trimethylsilyl)-, guiding synthetic applications and the understanding of its chemical behavior.

Advanced Spectroscopic Characterization and Structural Elucidation of Diazene,phenyl Trimethylsilyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Assignment

NMR spectroscopy stands as a cornerstone for the structural elucidation of "Diazene, phenyl(trimethylsilyl)-", offering insights into its atomic connectivity, stereochemistry, and dynamic behavior.

The combined use of ¹H, ¹³C, and ¹⁵N NMR spectroscopy provides a complete picture of the molecular framework. ipb.ptnih.gov In ¹H NMR, the protons of the phenyl group exhibit characteristic chemical shifts in the aromatic region, while the trimethylsilyl (B98337) (TMS) group protons appear as a sharp singlet in the upfield region. The integration of these signals confirms the ratio of phenyl to trimethylsilyl protons.

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. The chemical shifts of the phenyl carbons are influenced by the diazene (B1210634) and trimethylsilyl substituents. The quaternary carbon attached to the silicon atom and the carbons of the diazene group have distinct resonances that are crucial for confirming the structure.

¹⁵N NMR spectroscopy is particularly valuable for directly probing the nitrogen atoms of the diazene linkage. researchgate.net The chemical shifts of the nitrogen atoms can provide information about the electronic environment and the E/Z isomerization around the N=N double bond. Studies on similar azo compounds have demonstrated the sensitivity of ¹⁵N chemical shifts to substituent effects and tautomeric equilibria. researchgate.net

Table 1: Representative NMR Data for Phenyl and Trimethylsilyl Groups

| Nucleus | Typical Chemical Shift Range (ppm) | Notes |

|---|---|---|

| ¹H | 7.0 - 8.0 | Phenyl protons |

| ¹H | 0.0 - 0.5 | Trimethylsilyl protons |

| ¹³C | 120 - 150 | Phenyl carbons |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Long-range heteronuclear coupling constants, such as nJCH, are powerful tools for determining the stereochemistry of molecules. nih.gov In the case of "Diazene, phenyl(trimethylsilyl)-", the measurement of two- and three-bond coupling constants between the protons of the phenyl ring and the carbons of the diazene and trimethylsilyl groups can help to unambiguously establish the relative orientation of these groups. For instance, the magnitude of the ³J(C,H) coupling constant across the C-N=N-Si linkage can differ for the E and Z isomers, providing a means for their differentiation. Advanced NMR experiments, such as Heteronuclear Multiple Bond Correlation (HMBC), are employed to measure these small coupling constants. nih.gov

Chemically Induced Dynamic Nuclear Polarization (CIDNP) is a specialized NMR technique used to study the mechanisms of radical reactions. The thermal or photochemical decomposition of "Diazene, phenyl(trimethylsilyl)-" can proceed through radical intermediates. CIDNP experiments can detect the non-equilibrium nuclear spin polarizations in the products formed from these radical pairs. The observation of enhanced absorption or emission signals in the ¹H or ¹³C NMR spectra during the decomposition process provides direct evidence for the involvement of radical species and can help to elucidate the intricate details of the decomposition pathway.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis and Bonding Characteristics

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, offers valuable information about the functional groups and bonding characteristics of "Diazene, phenyl(trimethylsilyl)-". nih.govnih.gov

The FT-IR spectrum is expected to show characteristic absorption bands for the N=N stretching vibration of the diazene group, typically in the range of 1400-1600 cm⁻¹. The C-H stretching and bending vibrations of the phenyl group will appear in their respective characteristic regions. The presence of the trimethylsilyl group will be confirmed by strong bands corresponding to the Si-C stretching and the symmetric and asymmetric deformations of the CH₃ groups attached to the silicon atom.

FT-Raman spectroscopy provides complementary information. scialert.netresearchgate.net The N=N stretching vibration, which may be weak in the IR spectrum, can exhibit a strong signal in the Raman spectrum due to the polarizability change during the vibration. The symmetric breathing mode of the phenyl ring is also typically a strong feature in the Raman spectrum.

Table 2: Expected Vibrational Frequencies for Diazene, phenyl(trimethylsilyl)-

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Phenyl C-H | Stretching | 3100 - 3000 |

| N=N | Stretching | 1600 - 1400 |

| Phenyl C=C | Ring Stretching | 1600 - 1450 |

| Si-CH₃ | Symmetric/Asymmetric Bending | 1450 - 1250 |

Electronic Spectroscopy (UV-Vis) for Investigating Optical Properties and Electronic Transitions

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is employed to investigate the optical properties and electronic transitions of "Diazene, phenyl(trimethylsilyl)-". nist.govphyschemres.org Azo compounds are known for their characteristic electronic absorption bands.

The spectrum is expected to show a weak n → π* transition at longer wavelengths (in the visible region), which is responsible for the color of many azo compounds. This transition involves the excitation of a non-bonding electron from a nitrogen atom to an antibonding π* orbital of the N=N double bond. At shorter wavelengths (in the UV region), a more intense π → π* transition is expected, arising from the excitation of an electron from a bonding π orbital to an antibonding π* orbital of the conjugated system involving the phenyl ring and the diazene group. researchgate.netresearchgate.net The position and intensity of these bands can be influenced by the solvent polarity. researchgate.net

Table 3: Typical Electronic Transitions for Azo Compounds

| Transition | Wavelength Range (nm) | Molar Absorptivity (ε) |

|---|---|---|

| n → π* | 400 - 500 | Low |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a crucial technique for confirming the molecular weight of "Diazene, phenyl(trimethylsilyl)-" and for analyzing its fragmentation pathways. nih.gov The molecular ion peak ([M]⁺) in the mass spectrum will correspond to the molecular weight of the compound (178.31 g/mol ).

The fragmentation pattern provides valuable structural information. Common fragmentation pathways for trimethylsilyl derivatives involve the loss of a methyl group (M-15) or the entire trimethylsilyl group (M-73). nih.govresearchgate.net The cleavage of the N-Si bond would lead to the formation of a phenyldiazenyl cation or radical. Fragmentation of the phenyl ring can also be observed. The analysis of these fragment ions helps to piece together the structure of the molecule and confirm the connectivity of the phenyl, diazene, and trimethylsilyl moieties.

X-ray Crystallography for Precise Solid-State Structural Determination of Related Diazene Systems and Complexes

X-ray crystallography stands as the definitive method for the unambiguous determination of molecular structures in the solid state, providing precise data on bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for Diazene, phenyl(trimethylsilyl)- has not been reported in the reviewed literature, extensive crystallographic studies on closely related diazene systems and their metal complexes offer significant insights into the likely structural parameters and coordination behavior of this compound. The structural data from analogous compounds, particularly those containing the phenyldiazene (B1210812) or a silyl-substituted diazene moiety, serve as a valuable foundation for understanding its solid-state characteristics.

Detailed structural analysis of a side-on bound phenyldiazene complex, cis-[Ru(η²-HN=NPh)(dmpe)₂], provides critical information on the geometry of the diazene ligand upon coordination to a metal center. rsc.org In this ruthenium complex, the coordinated diazene fragment exhibits a significantly nonplanar geometry, with a C-N-N-H dihedral angle that suggests a description closer to a metallodiaziridine. rsc.org This deviation from planarity is a key feature of side-on coordination. The structural characterization of this complex was pivotal as it represented the first example of a structurally elucidated side-on bound phenyldiazene complex. rsc.org

Further structural insights can be gleaned from related organosilyl compounds containing a C-N-N linkage. For instance, the crystal structure of phenyl(triphenylsilyl)diazomethane reveals an essentially linear C-N-N unit. mdpi.com This linearity is a common feature in diazomethane (B1218177) derivatives and provides a reference for the geometry of the N=N bond in a related, albeit different, chemical environment.

The table below presents key crystallographic data for selected related diazene and organosilyl compounds, offering a comparative basis for predicting the structural features of Diazene, phenyl(trimethylsilyl)-.

Interactive Data Table of Crystallographic Parameters for Related Diazene Systems

| Compound | Crystal System | Space Group | Key Bond Lengths (Å) | Key Bond Angles (°) | Reference |

| cis-[Ru(η²-HN=NPh)(dmpe)₂] | - | - | - | CNNH: 137 | rsc.org |

| Phenyl(triphenylsilyl)diazomethane | Orthorhombic | Pbca | N-N: 1.130(16), N-C: 1.280(17), Si-C(mean): 1.865 | Si-C(N₂)-C: 125.7(8), Si-C-N: 115.3(1.0), C-C-N: 118.8(1.2) | mdpi.com |

The data from these related structures allow for informed predictions about the molecular geometry of Diazene, phenyl(trimethylsilyl)-. The N=N bond length is expected to be in the range typical for diazene compounds, though it may be influenced by the electronic effects of the phenyl and trimethylsilyl substituents. The geometry around the nitrogen atoms is anticipated to be planar in the free ligand, but as seen in the ruthenium complex, it can become significantly nonplanar upon coordination to a metal. The Si-N bond length and the angles around the silicon atom would be consistent with those observed in other trimethylsilyl-nitrogen compounds.

The study of these and other related diazene complexes is crucial for understanding the fundamental structural chemistry of this class of compounds and for designing new ligands and catalysts for a variety of chemical transformations.

Structure Reactivity Relationships and Diverse Derivatives of Diazene,phenyl Trimethylsilyl

Influence of Substituents on Diazene (B1210634) Reactivity

The reactivity of the diazene core in N-aryl-N'-silyldiazenes is profoundly influenced by the nature of the substituents on both the aromatic ring and the silicon atom. These substituents can modulate the electronic properties and steric environment of the N=N double bond, thereby dictating the stability and reaction pathways of the molecule.

The electronic nature of substituents on the aryl ring plays a critical role in the reactivity of N-aryl-N'-silyldiazenes. Electron-donating groups on the aromatic ring generally increase the electron density on the diazene moiety, which can affect its stability and reactivity in various transformations. Conversely, electron-withdrawing groups decrease the electron density, potentially making the diazene more susceptible to nucleophilic attack.

In a broader context of substituted aromatic compounds, the position of the substituent (ortho, meta, or para) is crucial. A strong correlation often exists between the activation barriers of reactions and Hammett σ parameters, which quantify the electron-donating or -withdrawing ability of substituents. nih.gov For instance, in noncatalyzed aminations of aryl halides, electron-withdrawing substituents tend to lower the activation energy for C-N bond formation. nih.gov While a direct study on phenyl(trimethylsilyl)diazene is not detailed, these principles of physical organic chemistry are generally applicable. The stability and reactivity of related compounds, such as di(arylethynyl)tetracenes, have been shown to correlate with the HOMO energies, which are directly influenced by the electronic character of the aryl substituents. rsc.org

Steric effects also play a significant role. Bulky substituents on the aryl ring or the silicon atom can hinder the approach of reactants, thereby slowing down reaction rates. youtube.com In electrophilic aromatic substitution reactions, for example, bulky groups can dictate the regioselectivity of the reaction, favoring substitution at less sterically hindered positions. youtube.com For N-aryl-N'-silyldiazenes, bulky substituents could influence their ability to participate in cycloaddition reactions or interact with other reagents.

Interactive Table: Effect of Aryl Substituents on Aromatic Compound Reactivity (General Principles)

| Substituent | Electronic Effect | Expected Impact on Diazene Reactivity |

| -OCH₃ (Methoxy) | Electron-donating | Increased electron density on the N=N bond, potentially affecting stability. |

| -CH₃ (Methyl) | Electron-donating | Similar to methoxy, but a weaker effect. |

| -H (Hydrogen) | Neutral | Baseline for comparison. |

| -Cl (Chloro) | Electron-withdrawing (inductive), Electron-donating (resonance) | Complex effects, potentially increasing electrophilicity at certain positions. |

| -NO₂ (Nitro) | Strongly electron-withdrawing | Decreased electron density on the N=N bond, increasing susceptibility to nucleophiles. |

The presence of a silyl (B83357) group, such as the trimethylsilyl (B98337) group in phenyl(trimethylsilyl)diazene, has significant stereochemical implications. The silyl group is known to influence the stereochemical outcome of reactions in adjacent functional groups. While specific studies on the stereochemical control exerted by the silyl group in phenyl(trimethylsilyl)diazene are not extensively detailed in the provided results, general principles from organosilicon chemistry can be inferred. The bulky nature of the trimethylsilyl group can direct incoming reagents to the opposite face of the molecule, leading to high levels of stereoselectivity.

Furthermore, the silyl group can stabilize transition states, influencing the energy landscape of a reaction and favoring one stereochemical pathway over another. In some contexts, silyl groups are used as temporary tethers to control the stereochemistry of a reaction before being removed.

Analogues with Modified Aromatic or Silyl Moieties

The versatility of the N-aryl-N'-silyldiazene scaffold allows for the synthesis of a wide range of analogues with modified aromatic or silyl moieties. These modifications can be used to fine-tune the electronic and steric properties of the molecule, leading to new reactivity patterns and applications.

A general and effective method for the synthesis of various N-aryl-N'-silyldiazenes involves the oxidative dehydrogenation of the corresponding silylhydrazines. This approach is often mild and fast, utilizing oxidants like di-tert-butylazodicarboxylate. For the parent compound, phenyl(trimethylsilyl)diazene, a high-yield synthesis can be achieved through the oxidation of N-phenyl-N′-trimethylsilylhydrazine with dimethyl azodicarboxylate. rsc.org

The synthesis of analogues with varied substituents on the aromatic ring can be achieved by starting with appropriately substituted arylhydrazines, which are then silylated and oxidized. The development of new synthetic methods for N-arylation, such as those used for diketopyrrolopyrroles involving copper(I) iodide or palladium acetate (B1210297) catalysis, could potentially be adapted for the synthesis of a diverse library of N-aryl-N'-silyldiazenes. researchgate.net These methods allow for the introduction of a wide range of aryl groups, including those with different electronic and steric properties. researchgate.net

Comparative Reactivity Studies with Other Diazene Classes

To fully appreciate the unique chemical properties of phenyl(trimethylsilyl)diazene, it is useful to compare its reactivity with other classes of diazenes, particularly the distinction between 1,1- and 1,2-diazenes.

Diazenes are compounds with the general formula R¹-N=N-R². They are broadly classified into two categories:

1,2-Diazenes (Azo Compounds): These are the more common and stable class of diazenes, where the two substituents are on different nitrogen atoms (R-N=N-R'). Phenyl(trimethylsilyl)diazene belongs to this class. These compounds are often colored and can exist as cis/trans isomers. Their reactivity is diverse, including their use as ligands in coordination chemistry and as precursors to radicals.

1,1-Diazenes (Isodiazenes or Aminonitrenes): In this class, both substituents are on the same nitrogen atom (R₂N⁺=N⁻). wikipedia.org These are generally highly reactive and unstable intermediates, often trappable only at low temperatures. wikipedia.orgacs.org They readily eliminate dinitrogen (N₂) to generate carbenes or other reactive species. wikipedia.orgresearchgate.net Their synthesis often involves the oxidation of 1,1-disubstituted hydrazines. wikipedia.org

The reactivity of phenyl(trimethylsilyl)diazene, as a 1,2-diazene, is distinct from that of 1,1-diazenes. While 1,1-diazenes are primarily characterized by their facile elimination of N₂, 1,2-diazenes like phenyl(trimethylsilyl)diazene undergo a different set of reactions. For example, phenyl(trimethylsilyl)diazene can react with sodium methoxide (B1231860) to generate the synthetic equivalent of a phenyl anion. rsc.org This highlights its utility in C-C bond-forming reactions, a reactivity pattern not typically associated with 1,1-diazenes.

The parent monosubstituted diazene, phenyldiazene (B1210812) (C₆H₅N=NH), which is structurally related to phenyl(trimethylsilyl)diazene, is known to be highly reactive and undergoes a bimolecular self-reaction. researchgate.net The replacement of the hydrogen with a trimethylsilyl group in phenyl(trimethylsilyl)diazene imparts greater stability, allowing for its isolation and handling as a stable compound at room temperature.

Reactivity Comparisons with Monosubstituted and Diaryldiazenes

The reactivity of the N=N double bond in diazenes is significantly influenced by the nature of the substituents attached to the nitrogen atoms. A comparison between Diazene, phenyl(trimethylsilyl)-, monosubstituted diazenes like phenyldiazene, and diaryldiazenes such as azobenzene (B91143) reveals distinct patterns of reactivity, stability, and electronic properties. The presence of the trimethylsilyl (TMS) group, a hydrogen atom, or an aryl group imparts unique characteristics to the diazene moiety, governing its behavior in chemical reactions.

Electronic and Steric Effects of Substituents:

The electronic nature of the substituent plays a pivotal role in modulating the reactivity of the diazene group. The trimethylsilyl group is predominantly considered an electron-donating group through σ-donation, which increases the electron density on the adjacent nitrogen atom. This enhanced electron density can, in turn, influence the nucleophilicity of the diazene. In contrast, a hydrogen atom in a monosubstituted diazene has a less pronounced electronic effect. An aryl group, as in diaryldiazenes, can exert both inductive and resonance effects, which can either be electron-donating or electron-withdrawing depending on the substituents on the aromatic ring.

Steric hindrance is another critical factor. The bulky trimethylsilyl group can sterically shield the N=N bond and the adjacent atoms, influencing the regioselectivity and stereoselectivity of reactions. This steric bulk is considerably larger than that of a hydrogen atom in a monosubstituted diazene. In diaryldiazenes, the steric hindrance depends on the substitution pattern of the aryl rings.

Reactivity Towards Nucleophiles and Electrophiles:

Diazene, phenyl(trimethylsilyl)- exhibits a unique reactivity profile due to the Si-N bond. It can act as a precursor to the phenyl anion synthon. nih.gov This reactivity is facilitated by the susceptibility of the silicon atom to nucleophilic attack. For instance, treatment with a suitable nucleophile can lead to the cleavage of the Si-N bond and the generation of a phenyl-diazene anion, which can then lose dinitrogen to form the phenyl anion. This behavior highlights the role of the TMS group in activating the molecule towards specific nucleophilic reagents.

Monosubstituted diazenes , exemplified by phenyldiazene, are known for their high reactivity and instability. Phenyldiazene readily undergoes a bimolecular reaction with itself, which is a testament to its reactive nature. researchgate.net The presence of the N-H bond allows for both acidic and basic character. While the nitrogen atoms in phenyldiazene are generally considered non-nucleophilic towards certain electrophiles, the molecule as a whole is susceptible to reactions with various reagents, including oxygen and strong bases. researchgate.net

Diaryldiazenes , with azobenzene being the prototypical example, are generally more stable than monosubstituted diazenes. The two aryl groups conjugate with the N=N double bond, delocalizing the π-electrons and contributing to the molecule's stability. Azobenzene typically behaves as an electrophile, reacting with strong nucleophiles. However, its reactivity can be reversed. For instance, tin-functionalized azobenzenes have been shown to act as nucleophiles in Stille cross-coupling reactions. acs.orgnih.gov This demonstrates that the reactivity of the diazene core in diaryldiazenes can be tuned by appropriate substitution.

Comparative Thermal Stability:

Phenyldiazene is known to be thermally unstable and decomposes readily. researchgate.net

Azobenzene is a relatively stable crystalline solid with a high melting point, reflecting its greater thermal stability.

The thermal stability of Diazene, phenyl(trimethylsilyl)- is influenced by the strength of the Si-N bond. While silyl-substituted compounds can exhibit a range of thermal stabilities, the presence of the TMS group does not inherently guarantee high stability, and decomposition pathways may be accessible under thermal stress.

Interactive Data Table: Comparative Reactivity Overview

| Compound | Typical Reactivity | Key Influencing Factor | Common Reactions |

| Diazene, phenyl(trimethylsilyl)- | Phenyl anion precursor | Si-N bond susceptibility to nucleophilic attack | Reaction with nucleophiles to generate phenyl anion. |

| Phenyldiazene | Highly reactive, unstable | Presence of a reactive N-H bond | Bimolecular self-reaction, reaction with oxygen and bases. researchgate.net |

| Azobenzene | Generally electrophilic, stable | Conjugation with two aryl groups | Nucleophilic attack on the N=N bond, can be modified to act as a nucleophile. acs.orgnih.gov |

Q & A

Q. How can Diazene, phenyl(trimethylsilyl)- be utilized to optimize stereochemical control in multi-step organic syntheses?

Q. What methodological considerations are essential for characterizing Diazene, phenyl(trimethylsilyl)- derivatives using NMR spectroscopy?

Answer: Key considerations include:

- Solvent Choice : Use deuterochloroform (CDCl₃) to match literature conditions for optical rotation comparisons (e.g., [α]D²⁴ = −88 vs. reported [α]D²⁷ = −77 in CHCl₃) .

- Protective Group Effects : The trimethylsilyl group deshields adjacent protons, shifting NMR signals predictably. For example, carbamate protons resonate at δ 1.2–1.5 ppm in TMS-protected intermediates .

- Quantitative Analysis : Integrate peaks for quaternary carbons (δ 120–140 ppm in ¹³C NMR) to confirm trimer assembly .

Advanced Research Questions

Q. How do electronic substituents influence the thermal and photolytic stability of Diazene, phenyl(trimethylsilyl)- derivatives?

Answer: Electron-withdrawing groups (e.g., nitro, acetyl) stabilize the diazene bond by delocalizing electron density, whereas electron-donating groups (e.g., methoxy) increase lability. For instance, in , the trimethylsilyl group’s electron-donating effect is counterbalanced by steric protection, enabling selective cleavage under UV light. Contrast this with (4-nitrophenyl)diazene derivatives ( ), where nitro groups enhance thermal stability but reduce photolytic selectivity .

Data Contradiction Analysis:

- Deprotection Efficiency : TBAF outperforms Red-Al in sterically hindered systems (), but conflicting reports may arise from non-silylated analogs. Validate via controlled experiments comparing TBAF, HF-pyridine, and LiAlH₄.

Q. What mechanistic insights explain the regioselectivity of diazene cleavage in cobalt(0) coordination complexes?

Answer: In cobalt(0) complexes (e.g., Co(η²-azaolefin)(PMe₃)₃), the diazene moiety acts as a π-acceptor ligand. Regioselectivity arises from:

- Electronic Factors : The phenyl(trimethylsilyl) group donates electron density to cobalt, weakening the adjacent N=N bond.

- Steric Effects : Bulky trimethylsilyl groups direct cleavage to less hindered positions, as observed in for benzo[c]cinnoline derivatives .

Q. How can conflicting data on diazene dimerization kinetics be resolved in computational studies?

Answer:

- Parameter Calibration : Use experimental data (e.g., ’s dimerization rates for trimethylsilyl-methylbenzyl derivatives) to validate DFT calculations.

- Solvent Modeling : Include implicit solvent models (e.g., COSMO for chloroform) to account for polarity effects on transition states.

- Cross-Validation : Compare with diazene dimerization in triazine systems (), where π-stacking alters kinetics .

Q. What strategies mitigate side reactions during diazene-mediated cyclopropane functionalization?

Answer:

- Temperature Control : Maintain reactions below −35°C to suppress undesired [3+2] cycloadditions ().

- Catalyst Screening : Use CuI/THF for azide-alkyne couplings () instead of thermal activation, which risks diazene decomposition .

- In Situ Monitoring : Track reaction progress via FT-IR to detect N=N bond cleavage (stretch at ~1550 cm⁻¹) .

Q. Methodological Guidelines

- Photolysis Optimization : Use quartz reactors for UV light penetration (300–380 nm) and ensure thin-film conditions to prevent side reactions .

- Safety Protocols : Diazene derivatives are shock-sensitive; handle under inert atmospheres and avoid grinding () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.